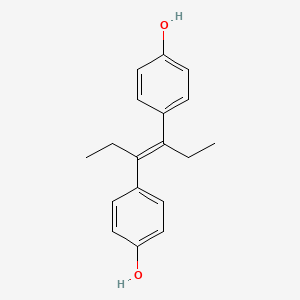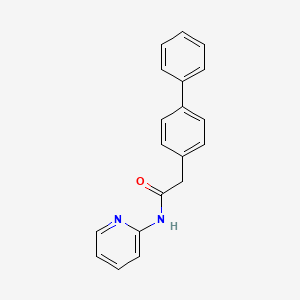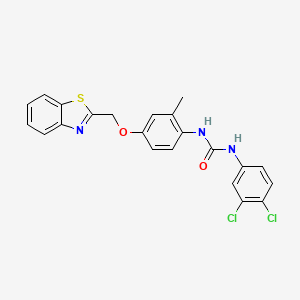
(S)-3,5-Dihidroxifenilglicina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La 3,4-dihidroxifenilglicina tiene una amplia gama de aplicaciones de investigación científica:
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La 3,4-dihidroxifenilglicina se puede sintetizar a través de métodos químicos y enzimáticos. La síntesis química a menudo implica la separación quiral y la esterificación junto con la hidrólisis . Por ejemplo, utilizando ácido bencensulfónico como agente quiral, la 3,4-dihidroxifenilglicina se puede separar de su mezcla racémica . Otro método implica la esterificación con cloruro de tionilo seguida de la hidrólisis para obtener 3,4-dihidroxifenilglicina .
Métodos de Producción Industrial
La síntesis enzimática es un enfoque más eficiente para la producción industrial. Se ha desarrollado una vía de cascada multienzimática, que implica la conversión catalítica de intermediarios por enzimas específicas . Este método ha mostrado altas tasas de conversión y exceso enantiomérico, haciéndolo adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 3,4-dihidroxifenilglicina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes
Reducción: Se pueden utilizar agentes reductores específicos para reducir la 3,4-dihidroxifenilglicina bajo condiciones controladas.
Sustitución: Este compuesto puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos y electrófilos adecuados.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de compuestos alfa-ceto .
Mecanismo De Acción
La 3,4-dihidroxifenilglicina ejerce sus efectos actuando como un agonista de los receptores de glutamato metabotrópicos del grupo I, específicamente mGluR1 y mGluR5 . Esta interacción conduce a la activación de vías de señalización descendentes que están involucradas en varios procesos fisiológicos, incluida la plasticidad sináptica y la neuroprotección .
Comparación Con Compuestos Similares
Compuestos Similares
4-Hidroxifenilglicina: Este compuesto es estructuralmente similar a la 3,4-dihidroxifenilglicina y se utiliza en aplicaciones similares.
Vancomicina: La 3,4-dihidroxifenilglicina es un componente de la vancomicina y los glicopéptidos relacionados.
Singularidad
La 3,4-dihidroxifenilglicina es única debido a su actividad agonista específica hacia los receptores de glutamato metabotrópicos del grupo I, lo que la diferencia de otros compuestos similares . Su interacción selectiva con estos receptores la convierte en un compuesto valioso para la investigación y aplicaciones terapéuticas .
Propiedades
Número CAS |
162870-29-3 |
|---|---|
Fórmula molecular |
C8H9NO4 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m1/s1 |
Clave InChI |
HOOWCUZPEFNHDT-SSDOTTSWSA-N |
SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N |
SMILES isomérico |
C1=C(C=C(C=C1O)O)[C@H](C(=O)O)N |
SMILES canónico |
C1=C(C=C(C=C1O)O)C(C(=O)O)N |
Apariencia |
Solid powder |
| 162870-29-3 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dihydroxyphenylglycine; J516.528H; DHPG; S-DHPG; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DHPG is a selective agonist for Group I metabotropic glutamate receptors (mGluRs), primarily mGluR1 and mGluR5, found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: DHPG binding to mGluRs initiates a cascade of intracellular signaling events. This can lead to diverse effects on neuronal excitability, synaptic plasticity, and ultimately, behavior. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, DHPG can:
A: DHPG serves as a critical building block in the biosynthesis of certain glycopeptide antibiotics, like vancomycin and teicoplanin. [] These antibiotics are important for treating infections caused by Gram-positive bacteria.
ANone: The molecular formula for DHPG is C8H9NO5. Its molecular weight is 199.16 g/mol.
A: Researchers use DHPG as a pharmacological tool to selectively activate group I mGluRs in vitro and in vivo. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By observing the effects of DHPG on neuronal activity, synaptic plasticity, and behavior, researchers can gain insights into the physiological and pathological roles of mGluR1 and mGluR5 in the nervous system.
ANone: DHPG has been used to:
ANone: Research using DHPG has significantly advanced our understanding of Group I mGluRs:
A: DHPG is a non-proteinogenic amino acid found in vancomycin and related antibiotics. [] Its biosynthesis involves a dedicated pathway in actinomycetes, requiring specific enzymes like hydroxymandelate oxidase (HmO) and a type III polyketide synthase. [, , ] This pathway utilizes malonyl-CoA as a starter unit and proceeds through intermediates like 3,5-dihydroxyphenylacetate and 3,5-dihydroxyphenylglyoxylate before ultimately forming DHPG. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















